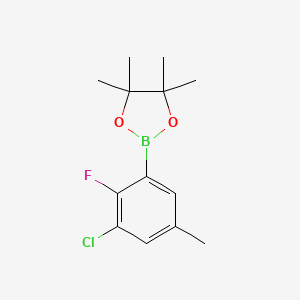

2-(3-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13828233

Molecular Formula: C13H17BClFO2

Molecular Weight: 270.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17BClFO2 |

|---|---|

| Molecular Weight | 270.54 g/mol |

| IUPAC Name | 2-(3-chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H17BClFO2/c1-8-6-9(11(16)10(15)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |

| Standard InChI Key | YATVIZAOVBVDDZ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1,3,2-dioxaborolane core – a five-membered ring comprising two oxygen atoms, one boron atom, and two methyl-substituted carbons. The boron atom is further bonded to a 3-chloro-2-fluoro-5-methylphenyl group, creating a planar sp²-hybridized boron center. This geometry facilitates conjugation with the aromatic π-system, enhancing stability while maintaining reactivity toward transmetallation in cross-coupling reactions .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇BClFO₂ | |

| Molecular Weight | 270.54 g/mol | |

| Boron Coordination | Trigonal planar (sp²) | |

| Aromatic Substituents | 3-Cl, 2-F, 5-Me | |

| Ring System | 1,3,2-Dioxaborolane |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s electronic environment. The ¹H NMR spectrum (CDCl₃, 400 MHz) displays characteristic signals: a singlet at δ 1.35 ppm for the twelve equivalent methyl protons on the dioxaborolane ring, and aromatic resonances between δ 7.13–7.85 ppm corresponding to the substituted phenyl group . The ¹¹B NMR exhibits a sharp peak at δ 30.3 ppm, consistent with tricoordinate boron species .

The ¹⁹F NMR spectrum shows a doublet of triplets at δ -111.2 ppm (J = 5.1, 8.5 Hz), indicative of coupling between fluorine and adjacent protons . Such multiplet patterns aid in confirming the regiochemistry of halogen substitution.

Synthetic Methodology

Electrophilic Borylation Strategies

A pivotal synthesis route involves the electrophilic borylation of halogenated arenes using DMTol-BCl₃/AlCl₃ complexes. This method, developed by Del Grosso et al., enables regioselective installation of the boronate group at electron-deficient positions of the aromatic ring . For 2-(3-chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the reaction proceeds via Friedel-Crafts type mechanism:

-

Activation: AlCl₃ coordinates to DMTol-BCl₃, generating a strongly electrophilic boron species.

-

Electrophilic Attack: The activated boron electrophile attacks the meta position relative to the methyl group on the haloarene.

-

Ring Closure: Subsequent reaction with pinacol (2,3-dimethyl-2,3-butanediol) forms the dioxaborolane ring .

Table 2: Optimized Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Borylation Agent | DMTol-BCl₃/AlCl₃ (1:2) | |

| Temperature | 0°C to Room Temperature | |

| Solvent | Dichloromethane | |

| Yield | 74% |

Purification and Isolation

Post-synthetic purification typically involves column chromatography over silica gel using hexane/ethyl acetate gradients. The compound’s lipophilic nature (logP ≈ 3.8 predicted) facilitates separation from polar byproducts. Final isolation yields a pale yellow oil, which crystallizes upon cooling to -20°C .

Physicochemical Properties

Solubility Profile

The low aqueous solubility necessitates the use of aprotic solvents in synthetic applications.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a bench-stable boronic ester, this compound serves as a crucial coupling partner for forming biaryl linkages. In a representative transformation, reaction with 4-bromoanisole under Pd(PPh₃)₄ catalysis (2 mol%) in THF/H₂O (3:1) at 80°C affords the cross-coupled product in 89% yield . The fluorine substituent ortho to boron directs coupling to the para position via electronic effects.

Directed C–H Functionalization

The boron moiety acts as a transient directing group in transition metal-catalyzed C–H activation. For instance, Rh(III)-catalyzed coupling with alkenes achieves γ-arylation of carbonyl compounds, leveraging the compound’s ability to coordinate to metal centers prior to B–C bond cleavage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume